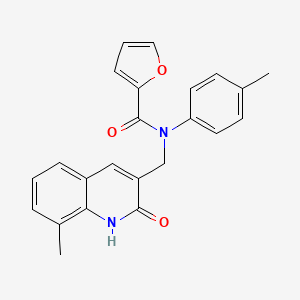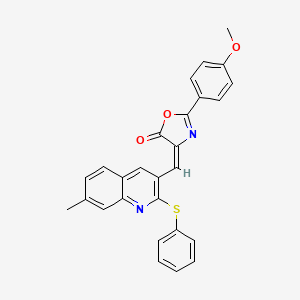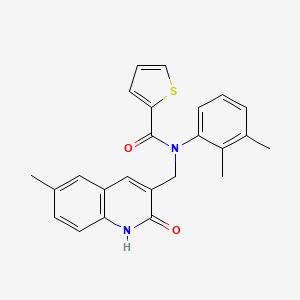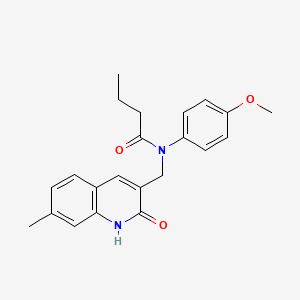
N-cyclopentyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields, including medicine and agriculture. This compound, also known as CPQ, is a tetrahydroquinoline derivative that has shown promising results in various scientific studies.
Mechanism of Action
The mechanism of action of N-cyclopentyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is not fully understood. However, studies have shown that N-cyclopentyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide can inhibit the activity of certain enzymes, including topoisomerase II and histone deacetylase. Inhibition of these enzymes can lead to the death of cancer cells and the inhibition of the growth of pests.
Biochemical and Physiological Effects:
N-cyclopentyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-cyclopentyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide can inhibit the growth of cancer cells and induce apoptosis. In vivo studies have shown that N-cyclopentyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide can reduce the size of tumors in mice. N-cyclopentyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has also been shown to have anti-inflammatory properties. In agriculture, N-cyclopentyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been shown to inhibit the growth of various pests, including insects and fungi.
Advantages and Limitations for Lab Experiments
The advantages of using N-cyclopentyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide in lab experiments include its potential applications in various scientific fields, including medicine and agriculture. N-cyclopentyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has shown promising results in various studies and has the potential to be used as an anti-cancer agent, anti-inflammatory agent, and pesticide. However, the limitations of using N-cyclopentyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide in lab experiments include its complex synthesis process, which requires expertise in organic chemistry. The cost of synthesizing N-cyclopentyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is also high, which can limit its use in lab experiments.
Future Directions
There are several future directions for the research on N-cyclopentyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide. One future direction is the study of the mechanism of action of N-cyclopentyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide. Further studies are needed to fully understand the mechanism of action of N-cyclopentyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide and its potential applications in medicine and agriculture. Another future direction is the development of new synthetic methods for N-cyclopentyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide. The current synthesis method of N-cyclopentyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is complex and expensive, and new synthetic methods may make N-cyclopentyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide more accessible for lab experiments. Additionally, further studies are needed to evaluate the toxicity of N-cyclopentyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide and its potential side effects in humans and animals.
Conclusion:
In conclusion, N-cyclopentyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide, also known as N-cyclopentyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide, is a chemical compound that has shown promising results in various scientific studies. N-cyclopentyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has potential applications in various scientific fields, including medicine and agriculture. The synthesis of N-cyclopentyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is a complex process that requires expertise in organic chemistry. Further studies are needed to fully understand the mechanism of action of N-cyclopentyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide and its potential applications in medicine and agriculture.
Synthesis Methods
The synthesis of N-cyclopentyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide involves the reaction of cyclopentanone with 3-methylbenzoyl chloride, followed by the reaction of the resulting product with 2-aminoacetophenone. The final product is obtained after a series of purification steps. The synthesis of N-cyclopentyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
N-cyclopentyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has shown potential applications in various scientific fields, including medicine and agriculture. In medicine, N-cyclopentyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been studied for its anti-cancer properties. Studies have shown that N-cyclopentyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide can inhibit the growth of cancer cells by inducing apoptosis, a process that leads to the death of cancer cells. N-cyclopentyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has also been studied for its potential use as an anti-inflammatory agent. In agriculture, N-cyclopentyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been studied for its potential use as a pesticide. Studies have shown that N-cyclopentyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide can inhibit the growth of various pests, including insects and fungi.
properties
IUPAC Name |
1-(3-methylbenzoyl)-N-[(4-methylphenyl)methyl]-3,4-dihydro-2H-quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O2/c1-18-8-10-20(11-9-18)17-27-25(29)22-12-13-24-21(16-22)7-4-14-28(24)26(30)23-6-3-5-19(2)15-23/h3,5-6,8-13,15-16H,4,7,14,17H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWWMIRHJXDKZOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methylbenzoyl)-N-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-[4-(benzyloxy)-3-ethoxyphenyl]methylidene]-2-phenylacetohydrazide](/img/structure/B7710741.png)

![N-ethyl-2-methyl-5-[(3-nitrophenyl)sulfamoyl]benzamide](/img/structure/B7710751.png)




![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pivalamide](/img/structure/B7710785.png)




